![molecular formula C17H18N2O B3482875 N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B3482875.png)
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Descripción general
Descripción
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as L-741,626, is a selective and potent antagonist of the dopamine D2 receptor. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease and schizophrenia.
Mecanismo De Acción
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide works by selectively blocking the dopamine D2 receptor. This receptor is responsible for regulating dopamine activity in the brain, and blocking it can help to restore normal dopamine levels. This can improve symptoms associated with Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide are primarily related to its ability to block the dopamine D2 receptor. This can improve symptoms associated with Parkinson's disease, such as tremors, rigidity, and bradykinesia. It can also improve symptoms associated with schizophrenia, such as hallucinations and delusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments include its high potency and selectivity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of using N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is that it is not suitable for studying the effects of dopamine on other receptors, as it is highly selective for the dopamine D2 receptor.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of Parkinson's disease and schizophrenia. Another area of interest is the study of the biochemical and physiological effects of N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide on other dopamine receptors and their potential role in neurological disorders. Finally, further research is needed to determine the long-term safety and efficacy of N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in treating these disorders.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D2 receptor and can effectively block its activity. This makes it a potential candidate for treating Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. N-(3-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been studied for its potential use in treating schizophrenia, which is associated with an overactivity of dopamine receptors in the brain.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-4-8-16(11-13)18-17(20)19-10-9-14-6-2-3-7-15(14)12-19/h2-8,11H,9-10,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNZRPAOXYOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.